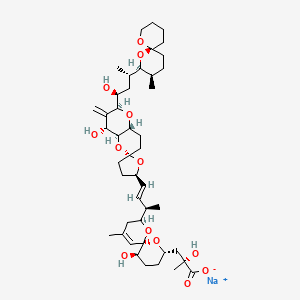

OKADAIC ACID SODIUM SALT

Overview

Description

Okadaic Acid Sodium Salt: is a water-soluble salt form of okadaic acid, a toxin produced by several species of dinoflagellates. This compound is known for its potent inhibitory effects on protein phosphatases 1 and 2A, making it a valuable tool in scientific research. It is also recognized for its role in causing diarrhetic shellfish poisoning .

Mechanism of Action

Target of Action

Okadaic acid sodium salt from Prorocentrum concavum is a specific inhibitor of eukaryotic protein phosphatases (PP) . These enzymes play a crucial role in cellular processes as they remove phosphate groups from serine and threonine residues .

Mode of Action

The compound interacts with its targets, the protein phosphatases, by binding to them and inhibiting their activity . This inhibition prevents the dephosphorylation process, leading to an increase in phosphorylated proteins within the cell .

Biochemical Pathways

The primary biochemical pathway affected by okadaic acid is the phosphorylation pathway . By inhibiting protein phosphatases, okadaic acid disrupts the balance between phosphorylation and dephosphorylation, which can affect various cellular processes, including cell cycle, apoptosis, nitric oxide metabolism, and calcium signaling .

Pharmacokinetics

It is known that the compound is hydrophobic, allowing it to readily enter cells . Its solubility in DMSO, ethanol, and methanol suggests that it may be well-absorbed in the body, but further studies are needed to confirm its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of protein phosphatases by okadaic acid leads to an accumulation of phosphorylated proteins, which can have various effects on the cell. For instance, it has been used to prevent dephosphorylation and maintain tau in SH-SY5Y cells . Additionally, okadaic acid is known to be a tumor promoter and a smooth muscle stimulant .

Action Environment

The action of okadaic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its efficacy may be influenced by the pH and composition of the cellular environment.

Biochemical Analysis

Biochemical Properties

Okadaic acid sodium salt plays a significant role in biochemical reactions, particularly as a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . It is used to inhibit, identify, and quantitate PP1 and PP2A .

Cellular Effects

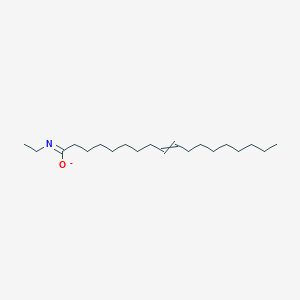

In intact cells, this compound is used to identify and study cellular processes regulated by phosphorylation . The hydrophobic backbone of this polyether fatty acid allows cell entry .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable in dry powder form when stored desiccated at –20 °C .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those involving enzymes or cofactors that interact with protein phosphatases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its hydrophobic backbone, which allows for cell entry .

Subcellular Localization

Current knowledge suggests that the compound can enter cells due to its hydrophobic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Okadaic Acid Sodium Salt is typically derived from the natural toxin okadaic acid. The preparation involves the conversion of okadaic acid into its sodium salt form, which enhances its stability and solubility in water. The compound is soluble in water, ethanol, or DMSO at 0.1 mg/ml and in 50% aqueous acetonitrile at 1 mg/ml .

Industrial Production Methods: : The industrial production of this compound involves the extraction of okadaic acid from dinoflagellates, followed by its conversion to the sodium salt form. This process ensures the compound’s stability during storage and enhances its usability in various applications .

Chemical Reactions Analysis

Types of Reactions: : Okadaic Acid Sodium Salt primarily undergoes reactions related to its inhibitory effects on protein phosphatases. It does not typically undergo oxidation, reduction, or substitution reactions in the context of its biological activity.

Common Reagents and Conditions: : The compound is used in various biochemical assays where it interacts with protein phosphatases under physiological conditions. It is often dissolved in solvents like DMSO, ethanol, or water for these reactions .

Major Products Formed: : The primary outcome of reactions involving this compound is the inhibition of protein phosphatase activity, leading to changes in phosphorylation states of target proteins .

Scientific Research Applications

Chemistry: : In chemistry, Okadaic Acid Sodium Salt is used as a tool to study the mechanisms of protein phosphatases and their role in various biochemical pathways .

Biology: : In biological research, it is employed to investigate cellular processes such as the cell cycle, apoptosis, and signal transduction. Its ability to inhibit protein phosphatases makes it a valuable probe for studying these processes .

Medicine: : In medical research, this compound is used to study diseases like Alzheimer’s disease, where it helps in understanding the role of protein phosphatases in neurodegeneration and tau hyperphosphorylation .

Industry: : In the industry, it is used in the development of assays and diagnostic tools that require the inhibition of protein phosphatases .

Comparison with Similar Compounds

Similar Compounds

Okadaic Acid Potassium Salt: Another salt form of okadaic acid with similar properties and applications.

Okadaic Acid Ammonium Salt: A variant that offers different solubility and stability characteristics.

Uniqueness: : this compound is unique due to its enhanced stability and solubility in water compared to the free acid form. This makes it more suitable for various biochemical and industrial applications .

Properties

IUPAC Name |

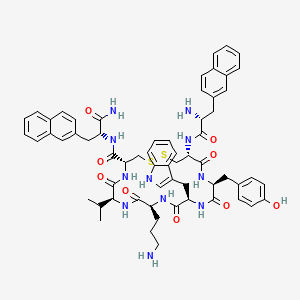

sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHIFOCTDVNQQT-GHIYGBLASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67NaO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745585 | |

| Record name | PUBCHEM_71308608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209266-80-8 | |

| Record name | PUBCHEM_71308608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B560346.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)